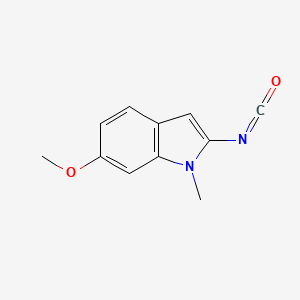
2-isocyanato-6-methoxy-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isocyanato-6-methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C11H10N2O2. It is an indole derivative, which means it contains the indole ring system, a common structure in many natural products and pharmaceuticals. This compound is characterized by the presence of an isocyanate group (-N=C=O) at the 2-position, a methoxy group (-OCH3) at the 6-position, and a methyl group (-CH3) at the 1-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole typically involves the introduction of the isocyanate group onto a pre-formed indole ring. One common method is the reaction of 6-methoxy-1-methylindole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to form the isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of safer reagents or catalysts may be employed to reduce the environmental impact and improve the overall yield.
化学反应分析
Types of Reactions
2-isocyanato-6-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Substitution Reactions: Halogenating agents, acids, or bases can facilitate substitution reactions on the indole ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition to the isocyanate group.
Substituted Indoles: Formed from substitution reactions on the indole ring.
科学研究应用
2-isocyanato-6-methoxy-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-isocyanato-6-methoxy-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with proteins or enzymes through the reactive isocyanate group, forming covalent bonds with nucleophilic residues such as lysine or cysteine. This can lead to the inhibition or modification of the target protein’s function. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-isocyanato-1-methyl-1H-indole: Lacks the methoxy group at the 6-position.
6-methoxy-1-methyl-1H-indole: Lacks the isocyanate group at the 2-position.
2-isocyanato-6-methoxyindole: Lacks the methyl group at the 1-position.
Uniqueness
2-isocyanato-6-methoxy-1-methyl-1H-indole is unique due to the combination of the isocyanate, methoxy, and methyl groups on the indole ring. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-isocyanato-6-methoxy-1-methylindole |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3 |
InChI 键 |
KUMDBJHRFMTOHX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


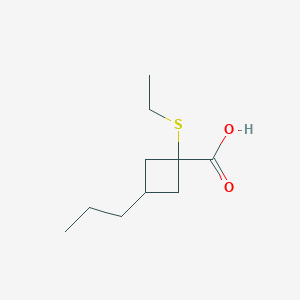
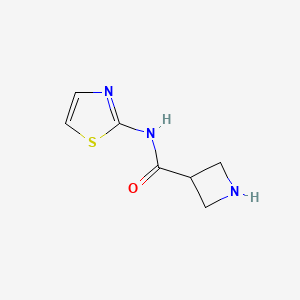
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
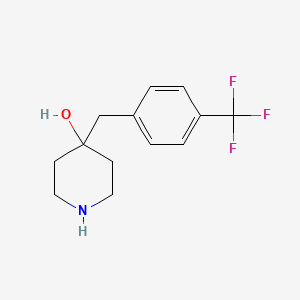
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
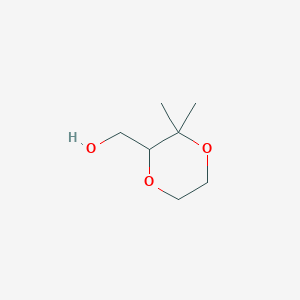
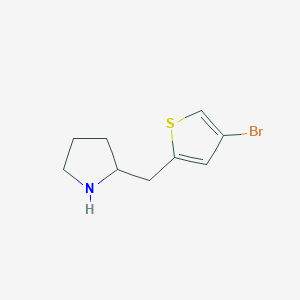
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
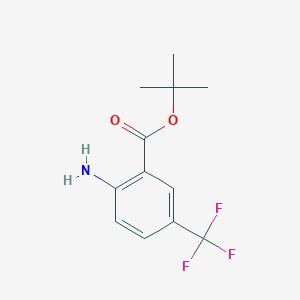
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
